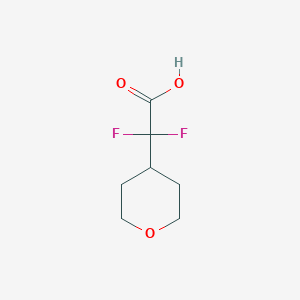

2,2-Difluoro-2-(oxan-4-yl)acetic acid

Description

Properties

IUPAC Name |

2,2-difluoro-2-(oxan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O3/c8-7(9,6(10)11)5-1-3-12-4-2-5/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQYYBYUWBXIBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048963-34-3 | |

| Record name | 2,2-difluoro-2-(oxan-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2-Difluoro-2-(oxan-4-yl)acetic acid chemical properties

Part 1: Executive Summary & Chemical Identity

2,2-Difluoro-2-(oxan-4-yl)acetic acid (CAS: 1048963-34-3) is a specialized fluorinated building block used extensively in modern medicinal chemistry. It serves as a critical tool for "Lead Optimization," specifically designed to modulate the acidity (pKa), lipophilicity (LogD), and metabolic stability of drug candidates.

Structurally, it combines a tetrahydropyran (oxane) ring —a polar, non-aromatic scaffold that improves aqueous solubility—with an

Core Chemical Identity Table

| Property | Data |

| IUPAC Name | 2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)acetic acid |

| CAS Number | 1048963-34-3 |

| Molecular Formula | C |

| Molecular Weight | 180.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (pH dependent) |

Part 2: Physicochemical Properties & Mechanistic Analysis[3]

The Fluorine Effect on Acidity (pKa)

The geminal difluoro group at the

-

Non-fluorinated parent: 2-(Oxan-4-yl)acetic acid has a pKa

4.8 (similar to acetic acid). -

Fluorinated target: 2,2-Difluoro-2-(oxan-4-yl)acetic acid has a predicted pKa

1.5 – 2.0 .

Significance: At physiological pH (7.4), this compound exists almost exclusively as the carboxylate anion. This makes it an excellent bioisostere for phosphate groups (pKa1

Lipophilicity and Solubility (LogP/LogD)

-

Oxane Ring: The ether oxygen in the ring acts as a hydrogen bond acceptor, lowering LogP compared to a cyclohexane ring and improving aqueous solubility.

-

Difluoro Group: While fluorine is lipophilic, the ionization of the acidic headgroup at neutral pH dominates the distribution coefficient (LogD).

-

Net Result: The molecule provides a "polar lipophilic" balance. It is lipophilic enough to interact with hydrophobic pockets but polar enough (due to the ether and ionized carboxylate) to maintain solubility.

Conformational Restriction

The bulky gem-difluoro group introduces a Gauche effect and steric bulk that restricts the rotation of the carboxylate side chain relative to the oxane ring. This pre-organization can lower the entropic penalty of binding to a protein target.

Part 3: Synthesis & Manufacturing Protocols

The industrial standard for synthesizing 2,2-difluoro-2-(oxan-4-yl)acetic acid relies on the Reformatsky Reaction . This pathway is preferred over direct fluorination due to safety and regioselectivity.

Reaction Scheme Diagram

Caption: Logical flow of the Reformatsky-based synthesis route.

Detailed Protocol: Reformatsky Addition

Prerequisites:

-

Inert Atmosphere: Strictly anhydrous conditions (Argon/Nitrogen) are required to prevent quenching of the organozinc intermediate.

-

Activation: Zinc dust must be activated (e.g., with TMSCl or 1,2-dibromoethane) to remove the oxide layer.

Step-by-Step Methodology:

-

Zinc Activation: In a flame-dried 3-neck flask, suspend Zn dust (2.0 equiv) in anhydrous THF. Add catalytic TMSCl (0.05 equiv) and stir at RT for 30 mins.

-

Reagent Formation: Add ethyl bromodifluoroacetate (1.2 equiv) dropwise. Mild heating (reflux) may be required to initiate the exotherm.

-

Addition: Once the Reformatsky reagent is formed (solution turns grey/cloudy), cool to 0°C. Add tetrahydro-4H-pyran-4-one (1.0 equiv) dissolved in THF dropwise.

-

Reaction: Allow to warm to RT and stir for 4-12 hours. Monitor by TLC/LC-MS.

-

Quench: Quench with dilute HCl (1M). Extract with Ethyl Acetate.[1]

-

Hydrolysis: The resulting ester is hydrolyzed using LiOH in THF/Water (1:1) at RT for 2 hours. Acidify to pH 2 to precipitate the free acid.

Note: Direct addition often yields the

Part 4: Medicinal Chemistry Applications[1][2][3][5][6][7][8]

Metabolic Blocking (Metabolic Stability)

The

-

Mechanism: Replacing

-hydrogens with fluorine atoms (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) renders this position inert to oxidative metabolism. -

Outcome: Increases the half-life (

) of the drug candidate.

Bioisosterism in Drug Design

This moiety is often used to replace:

-

Cyclohexylacetic acid: To lower LogP and improve solubility.

-

Phenylacetic acid: To remove the "flat" aromatic ring (Escape from Flatland) and improve metabolic stability.

Decision Logic for Usage

Caption: Strategic decision tree for selecting this building block in lead optimization.

Part 5: Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye). Causes serious eye irritation (H319).

-

Storage: Store at 2-8°C under inert gas. Hygroscopic.

-

Incompatibility: Strong oxidizing agents, strong bases.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Fluorine content).

References

-

Biosynth . (n.d.). 2,2-Difluoro-2-(oxan-4-yl)acetic acid Product Page. Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

- Wang, J., et al. (2014).

-

CymitQuimica . (2025). Safety Data Sheet: 2,2-Difluoro-2-(oxan-4-yl)acetic acid. Retrieved from

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

Sources

Technical Profiling Guide: Solubility of 2,2-Difluoro-2-(oxan-4-yl)acetic acid

Executive Summary & Chemical Context[1][2][3][4]

2,2-Difluoro-2-(oxan-4-yl)acetic acid (CAS: 1184168-75-3) is a specialized fluorinated building block used increasingly in medicinal chemistry to introduce lipophilicity and metabolic stability via the gem-difluoro motif.

Unlike standard aliphatic carboxylic acids, the presence of the

Structural Analysis & The "Fluorine Effect"

The molecule consists of three distinct pharmacophores affecting solubility:

-

Carboxylic Acid Head: Primary driver of polarity and pH-dependent solubility.

-

-Difluoro Linker: Highly electron-withdrawing. This lowers the pKa of the acid significantly (estimated pKa

-

Tetrahydropyran (Oxan) Ring: A polar ether motif that enhances solubility in hydrogen-bond-accepting solvents but limits solubility in purely lipophilic alkanes.

Predicted Solubility Matrix

Note: Specific thermodynamic solubility values for this CAS number are not standardized in public databases. The following matrix is derived from Structure-Property Relationships (SPR) of analogous

Table 1: Solubility Classification in Organic Solvents

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Strong hydrogen bond accepting capability of solvent stabilizes the acidic proton. |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Favorable solvation via H-bonding; potential for esterification upon prolonged storage/heating. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | Soluble via carboxylic acid dimerization. Useful for reactions but requires dry conditions to prevent ionization. |

| Ethers | THF, 1,4-Dioxane, MTBE | Good | The oxan ring and acid group interact favorably with ether oxygens. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good for extraction if pH is controlled (see Section 4). |

| Non-Polar | Hexanes, Heptane, Toluene | Low / Insoluble | The polarity of the |

Experimental Protocols for Solubility Determination

For drug development, relying on predicted values is insufficient. You must generate empirical data. Below are the two industry-standard workflows: Kinetic (for HTS/early screening) and Thermodynamic (for formulation/process dev).[1]

Workflow Visualization

Figure 1: Decision pathway for selecting Kinetic vs. Thermodynamic solubility assays.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Use this protocol for Certificate of Analysis (CoA) generation or pre-formulation.

Materials:

-

Solid 2,2-Difluoro-2-(oxan-4-yl)acetic acid (>5 mg per solvent).

-

0.45 µm PTFE Syringe Filters (Nylon filters may bind the acid).

-

HPLC vials.

-

Orbital Shaker or Thermomixer.

Step-by-Step:

-

Saturation: Weigh ~5 mg of compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 250 µL of the target solvent.

-

Observation: If the solid dissolves immediately, add more solid until a suspension persists.

-

-

Equilibration: Cap the vial and agitate at 25°C for 24 hours (standard) or 72 hours (for crystalline stability checks).

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes OR

-

Filter supernatant through a 0.45 µm PTFE filter.

-

-

Quantification: Dilute the filtrate 100x with Mobile Phase (e.g., Acetonitrile/Water) and inject onto HPLC.

-

Calculation: Compare peak area against a 5-point calibration curve of the standard dissolved in DMSO.

-

Critical Handling Strategy: The pH-Partitioning Trap

A common failure mode with

The Trap: Standard "acidic workups" often use 1M HCl or Citric Acid (pH ~3-4).

-

For Acetic Acid (pKa 4.8), pH 3 is sufficient to protonate it (

). -

For 2,2-Difluoro-2-(oxan-4-yl)acetic acid (pKa ~1.5), pH 3 is insufficient . At pH 3, the compound is still >90% ionized (water-soluble) and will remain in the aqueous layer, leading to massive yield loss.

The Solution:

You must acidify the aqueous layer to pH < 1 (using 6M HCl or concentrated

Figure 2: Extraction strategy based on pKa shift due to fluorination.

References

-

Enamine. Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic).[1] Retrieved from

-

National Institutes of Health (NIH). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Retrieved from

-

Bordwell pKa Table. Acidity in DMSO and Water.[2] Retrieved from

-

PubChem. 2,2-Difluoro-2-(oxan-4-yl)acetic acid Compound Summary. Retrieved from

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from

Sources

Unlocking the Therapeutic Potential of 2,2-Difluoro-2-(oxan-4-yl)acetic acid: A Technical Guide for Drug Discovery

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorine and saturated heterocyclic scaffolds is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. This guide focuses on 2,2-Difluoro-2-(oxan-4-yl)acetic acid (CAS: 1048963-34-3), a versatile yet underexplored small molecule. By deconstructing its constituent moieties—the difluoroacetic acid head group and the tetrahydropyran (oxan) ring—we will illuminate promising avenues for research and development. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a framework for investigating its potential in oncology, metabolic diseases, and inflammation.

Introduction: The Strategic Value of Fluorine and Tetrahydropyran in Medicinal Chemistry

The design of novel therapeutics is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and favorable absorption, distribution, metabolism, and excretion (ADME) properties. 2,2-Difluoro-2-(oxan-4-yl)acetic acid is a compelling starting point for library synthesis and lead optimization, primarily due to the synergistic potential of its two key structural features.

-

The Gem-Difluoro Group: The introduction of a difluoromethyl group adjacent to a carboxylic acid can profoundly influence the molecule's physicochemical properties. The high electronegativity of fluorine can lower the pKa of the carboxylic acid, impacting its ionization state at physiological pH and potentially altering its interactions with biological targets. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby enhancing the metabolic stability and half-life of a drug candidate.

-

The Tetrahydropyran (THP) Ring: The THP ring is a saturated heterocyclic motif frequently employed in medicinal chemistry as a bioisosteric replacement for cyclohexyl or phenyl rings.[1] Unlike its carbocyclic counterpart, the oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a target protein, which can lead to enhanced potency and selectivity.[1] The THP moiety also tends to confer lower lipophilicity compared to a cyclohexane ring, which can lead to improved aqueous solubility and a more favorable ADME profile.[1] Its rigid structure can also help to lock in a desired conformation for optimal target binding. The THP scaffold is a component of numerous natural products with diverse biological activities and has been successfully incorporated into clinical candidates.[2]

This guide will explore how these features can be leveraged to direct the investigation of 2,2-Difluoro-2-(oxan-4-yl)acetic acid into specific and impactful research domains.

Physicochemical Properties and Synthesis

While extensive experimental data for 2,2-Difluoro-2-(oxan-4-yl)acetic acid is not publicly available, we can infer its key properties from its structure.

| Property | Value/Information | Source |

| Molecular Formula | C7H10F2O3 | [3][4] |

| Molecular Weight | 180.15 g/mol | [3] |

| CAS Number | 1048963-34-3 | [3] |

| Description | Versatile small molecule scaffold | [3] |

| Purity | Min. 95% (as commercially available) | [3] |

The synthesis of this compound is not detailed in the provided search results, but analogous structures suggest that it could be prepared through various synthetic routes, potentially involving the difluoroalkylation of a suitable tetrahydropyran-containing precursor.

Potential Therapeutic Applications and Research Directions

Based on the known roles of its constituent moieties, we propose three primary areas of investigation for 2,2-Difluoro-2-(oxan-4-yl)acetic acid and its derivatives.

Oncology

The THP moiety is a component of several anti-tumor agents, and difluoroacetic acid derivatives have also been explored in this context.[5][6] This suggests that 2,2-Difluoro-2-(oxan-4-yl)acetic acid could serve as a scaffold for the development of novel anticancer drugs.

Proposed Research Directions:

-

Kinase Inhibition: Many kinase inhibitors incorporate heterocyclic rings. The THP ring in our molecule of interest could be explored for its potential to interact with the hinge region or other key residues in the ATP-binding pocket of various kinases implicated in cancer, such as ATM kinase or IRAK4.[1] The difluoroacetic acid group could be functionalized to form amides or other functionalities to further probe the active site.

-

Epigenetic Modulation: The carboxylic acid group could act as a zinc-binding group, a key feature of many histone deacetylase (HDAC) inhibitors. The unique electronic properties conferred by the adjacent fluorine atoms could modulate this interaction and provide novel selectivity profiles.

Experimental Workflow for Oncology Research:

Caption: Proposed workflow for oncology drug discovery.

Metabolic Diseases

A Korean patent highlights that certain difluoroacetic acid derivatives can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism.[7] This presents a compelling avenue for investigation.

Proposed Research Directions:

-

PPAR Agonism: The compound and its derivatives should be screened for their ability to activate PPARα, PPARγ, and PPARδ. Dual or pan-PPAR agonists are of significant interest for the treatment of type 2 diabetes and dyslipidemia. The THP ring can be explored for its role in binding to the ligand-binding domain of PPARs.

-

Fatty Acid Synthase (FASN) Inhibition: The structural similarity to fatty acids makes this molecule a candidate for inhibiting enzymes involved in lipid biosynthesis.

Experimental Workflow for Metabolic Disease Research:

Caption: Workflow for exploring anti-inflammatory potential.

Detailed Experimental Protocols

Protocol 1: PPARγ Transactivation Assay

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T) and transiently transfect with a Gal4-PPARγ ligand-binding domain (LBD) fusion construct and a Gal4-luciferase reporter construct.

-

Compound Treatment: Seed the transfected cells into 96-well plates. The following day, treat the cells with varying concentrations of 2,2-Difluoro-2-(oxan-4-yl)acetic acid or its derivatives. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).

-

Luciferase Assay: After 24 hours of incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the dose-response curve and calculate the EC50 value.

Protocol 2: Kinase Inhibition Assay (Example: Generic Kinase)

-

Assay Principle: A biochemical assay using a purified recombinant kinase, a suitable substrate peptide, and ATP. The assay measures the phosphorylation of the substrate.

-

Reaction Setup: In a 96- or 384-well plate, combine the kinase, the test compound at various concentrations, the substrate peptide, and ATP in a suitable kinase buffer.

-

Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the phosphorylated product. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate and detecting the change in fluorescence polarization.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the dose-response curve and determine the IC50 value.

Conclusion

2,2-Difluoro-2-(oxan-4-yl)acetic acid represents a promising, yet underexplored, starting point for drug discovery campaigns. The strategic combination of a difluoroacetic acid moiety and a tetrahydropyran ring provides a strong rationale for its investigation in oncology, metabolic diseases, and inflammation. The proposed research directions and experimental workflows in this guide offer a clear path forward for elucidating the therapeutic potential of this versatile scaffold. Through systematic library synthesis, screening, and optimization, novel drug candidates with improved efficacy and pharmacokinetic profiles may be developed.

References

- Vertex AI Search. (2024, May 16).

- PharmaBlock. Tetrahydropyrans in Drug Discovery.

- CymitQuimica. 2,2-Difluoro-2-(oxan-4-yl)acetic acid.

- PMC. (n.d.).

- RSC Publishing. (2026, January 7).

- Auctores | Journals. (2023, March 20). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2.

- Chem-Impex. Difluoroacetic acid.

- Unknown Source. (2023, April 6).

- Google Patents. KR102111048B1 - A Novel Difluoroacetic Acid Derivatives Compound, and Composition Comprising the Same.

- Sigma-Aldrich. 2,2-Difluoro-2-(fluorosulfonyl)acetic acid 97 1717-59-5.

- PubChemLite. 2,2-difluoro-2-(oxan-4-yl)acetic acid.

- chemical label. Acetic acid, 2,2-difluoro-2-((2,2,4,5-tetrafluoro-5-(trifluoromethoxy).

- Sigma-Aldrich. 2,2-Difluoro-2-(fluorosulfonyl)acetic acid 97 1717-59-5.

- Pharmaffiliates. 2,2-Difluoro-2-((2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl)oxy)acetic Acid.

- MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

- Wikipedia. Difluoroacetic acid.

- EPA. (2023, November 1). Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]- - Substance Details.

- PubChem. Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-, ammonium salt (1:1) | C6H4F9NO6 | CID 154735201.

- Chemspace. 2,2-difluoro-2-[1-hydroxy-2-(oxan-4-yl)cyclobutyl]acetic acid.

- Google Patents. EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)

- Advanced ChemBlocks. 2,2-difluoro-2-(pyrimidin-5-yl)acetic acid.

- Google Patents. US9120740B2 - Method for preparing difluoroacetic acid.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2-Difluoro-2-(oxan-4-yl)acetic acid | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - 2,2-difluoro-2-(oxan-4-yl)acetic acid (C7H10F2O3) [pubchemlite.lcsb.uni.lu]

- 5. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. KR102111048B1 - A Novel Difluoroacetic Acid Derivatives Compound, and Composition Comprising the Same - Google Patents [patents.google.com]

Methodological & Application

Experimental protocols using 2,2-Difluoro-2-(oxan-4-yl)acetic acid

Application Note: 2,2-Difluoro-2-(oxan-4-yl)acetic Acid in Medicinal Chemistry

Executive Summary

2,2-Difluoro-2-(oxan-4-yl)acetic acid (CAS: 1048963-34-3) is a specialized fluorinated building block used to modulate physicochemical properties in late-stage drug discovery. By combining a polar, metabolic-blocking gem-difluoro motif with a lipophilicity-lowering oxane (tetrahydropyran) ring, this scaffold serves as a robust bioisostere for cyclohexyl and morpholinyl groups.

This guide details the physicochemical profile, synthetic utility, and validated experimental protocols for incorporating this moiety into pharmaceutical candidates.

Compound Profile & Physicochemical Properties

| Property | Data | Context for Drug Design |

| IUPAC Name | 2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)acetic acid | -- |

| CAS Number | 1048963-34-3 | Primary identifier for sourcing. |

| Formula | C | -- |

| M.W. | 180.15 g/mol | Fragment-like, ideal for FBDD. |

| pKa (Acid) | ~1.5 – 1.8 (Predicted) | Significantly more acidic than acetic acid (pKa 4.76) due to inductive effect of |

| LogP | ~0.8 | Lower lipophilicity compared to cyclohexyl analogs. |

| Stability | Hygroscopic solid | Store in desiccator; stable to ambient light. |

Key Structural Advantages:

-

Metabolic Blocking: The

-difluoro group prevents cytochrome P450-mediated oxidation at the position adjacent to the carbonyl/ether. -

Conformational Bias: The fluorine atoms induce a specific conformational preference (anomeric effect), often locking the side chain orthogonal to the ring, which can enhance binding selectivity.

-

Acidity Modulation: The low pKa makes the conjugate base a stable leaving group for decarboxylative radical generation (see Protocol B).

Decision Matrix: Synthetic Workflows

The high acidity and stability of the C-F bonds dictate two primary synthetic pathways: Nucleophilic Acyl Substitution (Amide Coupling) and Radical Decarboxylation .

Figure 1: Strategic decision tree for selecting the appropriate synthetic pathway based on the desired final pharmacophore.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling

Challenge: The electron-withdrawing fluorine atoms render the carbonyl carbon highly electrophilic but also make the carboxylic acid prone to forming stable, unreactive salts with amines if not properly activated. Standard EDC/NHS couplings often fail or are sluggish. Solution: Use HATU or T3P to generate a highly reactive active ester species.

Materials:

-

Acid: 2,2-Difluoro-2-(oxan-4-yl)acetic acid (1.0 equiv)

-

Amine: Target primary or secondary amine (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Pre-activation: In a dried vial, dissolve 2,2-difluoro-2-(oxan-4-yl)acetic acid (1.0 mmol) in anhydrous DMF (3 mL).

-

Base Addition: Add DIPEA (3.0 mmol) dropwise. Note: The solution may warm slightly due to deprotonation.

-

Activation: Add HATU (1.2 mmol) in one portion. Stir at room temperature for 15 minutes. The solution should turn yellow/orange.

-

Coupling: Add the amine (1.1 mmol) dissolved in minimal DMF (1 mL).

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.

-

Checkpoint: If conversion stalls, heat to 40°C. The

-fluorines reduce the nucleophilicity of the acid oxygen, sometimes requiring thermal energy for the active ester formation.

-

-

Workup: Dilute with EtOAc, wash with 0.5 M HCl (not saturated NaHCO3 initially, to avoid emulsion with the amphiphilic product), then brine. Dry over Na2SO4.

Validation Criteria:

-

19F NMR: Distinct signal shift from starting acid (~ -110 ppm) to amide product.

-

LC-MS: Absence of "M+HATU" adducts (common side reaction if amine is hindered).

Protocol B: Decarboxylative Cross-Coupling (Photoredox)

Challenge: Installing the (oxan-4-yl)CF2- group directly onto an aromatic ring without the carbonyl linker. Mechanism: Radical decarboxylation via Ligand-to-Metal Charge Transfer (LMCT) or dual catalysis (Ir/Ni).

Materials:

-

Acid: 2,2-Difluoro-2-(oxan-4-yl)acetic acid (1.0 equiv)

-

Aryl Halide: Aryl bromide or iodide (1.0 equiv)

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%)

-

Nickel Catalyst: NiCl2·glyme (5 mol%) + dtbbpy (5 mol%)

-

Base: Cs2CO3 (1.5 equiv)

-

Light Source: Blue LED (450 nm)

Step-by-Step Procedure:

-

Catalyst Prep: In a glovebox or under N2, mix the Ni source and ligand in DME/DMSO (10:1) and stir for 10 mins to form the active catalyst complex.

-

Reaction Assembly: Add the acid (0.5 mmol), aryl halide (0.5 mmol), photocatalyst (2 mol%), and Cs2CO3 to a photoreactor vial.

-

Solvent: Add the pre-formed Ni-catalyst solution (5 mL total volume).

-

Degassing: Sparge with nitrogen for 15 minutes (Critical: O2 quenches the radical).

-

Irradiation: Irradiate with Blue LED (approx. 30-40W fan-cooled) for 18–24 hours.

-

Workup: Filter through a Celite pad to remove metal salts. Concentrate and purify via flash chromatography.

Figure 2: Mechanistic flow for the decarboxylative radical generation and subsequent nickel-catalyzed cross-coupling.

Handling & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Amide Coupling | Acid is too acidic; DIPEA insufficient to maintain basic pH for amine nucleophilicity. | Monitor pH during reaction; ensure it remains >8. Switch to stronger coupling agents like COMU . |

| Decarboxylation Fails | Oxygen poisoning of the radical chain. | Degas solvents rigorously (freeze-pump-thaw is superior to sparging). |

| Product Hydrolysis | Avoid 1M NaOH washes. Use neutral or acidic aqueous washes. | |

| NMR Confusion | 19F NMR shows multiple peaks. | Rotamers are common in amides. Run NMR at elevated temperature (e.g., 50°C) to coalesce peaks. |

References

-

Decarboxyl

-Fluoro Acids:- Title: "Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectroc

- Source: Wu, Y., et al. Chemical Science (2024).

-

URL:[Link]

-

Amide Coupling of Difluoroacetic Acids

-

Compound Properties & Sourcing

- Title: "2,2-Difluoro-2-(oxan-4-yl)acetic acid - PubChem Compound Summary"

- Source: N

-

URL:[Link]

-

General Reactivity of

-Difluoro Acids:- Title: "Synthesis and Reactivity of 18F-Labeled -Difluoro- -(aryloxy)acetic Acids"

- Source:Organic Letters (2014).

-

URL:[Link]

Sources

2,2-Difluoro-2-(oxan-4-yl)acetic acid in the synthesis of bioactive molecules

Topic: Strategic Utilization of 2,2-Difluoro-2-(oxan-4-yl)acetic Acid in Lead Optimization Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Abstract

This application note details the physicochemical properties and synthetic utility of 2,2-difluoro-2-(oxan-4-yl)acetic acid (CAS: 1780215-89-5 / PubChem CID: 57429867) as a high-value building block in modern drug discovery.[1] By combining the metabolic stability of the tetrahydropyran (THP) ring with the bioisosteric utility of the gem-difluoromethylene (

Physicochemical Profile & Rational Design

The integration of 2,2-difluoro-2-(oxan-4-yl)acetic acid into a scaffold addresses three critical challenges in lead optimization:

-

Lipophilicity Modulation: The THP ring lowers LogP compared to cyclohexyl or phenyl analogs (

to -

Metabolic Blocking: The

-difluoro substitution blocks oxidative metabolism at the position adjacent to the carbonyl (or the resulting linkage), a common clearance pathway for ethers and alkyl chains. -

Acidity & Bioisosterism: The electron-withdrawing effect of the

group significantly increases the acidity of the carboxylic acid (approx. pKa 1.5–2.0 vs. 4.8 for acetic acid).[1] In amides, this lowers the pKa of the N-H, potentially strengthening hydrogen bond donor capability.

Comparative Physicochemical Metrics

| Feature | Acetic Acid Analog | Impact on Drug Design | |

| pKa (COOH) | ~4.8 | ~1.5 – 2.0 | Requires specialized coupling conditions; deprotonates at physiological pH.[1] |

| C-F Bond Energy | N/A | ~116 kcal/mol | High metabolic stability; resists P450 oxidation. |

| Dipole Moment | Moderate | High | |

| Conformation | Flexible | Rigidified | The "Fluorine Effect" restricts bond rotation, potentially locking bioactive conformations. |

Strategic Application Pathways

The utility of this building block bifurcates into two primary synthetic streams: Acyl Transfer (retaining the carbonyl) and Decarboxylative Functionalization (extruding

Figure 1: Divergent synthetic utility.[1][2] Pathway A utilizes the acidity for amide bioisosteres; Pathway B leverages the stability of the

Detailed Experimental Protocols

Protocol A: Amide Coupling of -Difluoro Acids

Challenge: The low pKa (~1.5) renders the carboxylate highly stable and poor at attacking standard coupling reagents (e.g., EDC).[1] Once activated, the intermediate is highly electrophilic and prone to hydrolysis or rearrangement. Solution: Use T3P (Propylphosphonic anhydride) or HATU with controlled base addition.[1]

Reagents:

-

Substrate: 2,2-Difluoro-2-(oxan-4-yl)acetic acid (1.0 equiv)[1]

-

Amine Partner: Primary or secondary amine (1.1 equiv)[1]

-

Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 equiv)[1]

-

Base: DIPEA (3.0 – 4.0 equiv)[1]

-

Solvent: EtOAc or DMF (0.1 M)[1]

Step-by-Step Methodology:

-

Dissolution: In a dry vial, dissolve the difluoroacetic acid and the amine partner in EtOAc (preferred for T3P) or DMF.

-

Base Addition: Cool to 0°C. Add DIPEA dropwise. Note: Ensure at least 3 equivalents are used to neutralize the strong acid and the HCl/salt byproducts.

-

Activation: Add T3P solution dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LCMS.

-

Troubleshooting: If conversion is low, heat to 50°C. T3P is thermally stable and effective at elevated temperatures.

-

-

Workup: Dilute with EtOAc, wash effectively with 1M HCl (to remove unreacted amine) and Sat. NaHCO3 (to remove unreacted acid).[1] Dry over

and concentrate.

Why this works: T3P drives the equilibrium by forming a cyclic anhydride intermediate that is highly reactive toward amines but relatively stable to epimerization (not an issue here) and hydrolysis compared to activated esters.

Protocol B: Photocatalytic Decarboxylative Arylation

Context: To install the (Oxan-4-yl)-CF2- group onto an aromatic ring (replacing a benzyl group), modern photoredox catalysis is superior to traditional organometallic methods.[1]

Mechanism: Ir-catalyzed oxidation of the carboxylate generates a radical which extrudes

Reagents:

-

Acid: 2,2-Difluoro-2-(oxan-4-yl)acetic acid (1.5 equiv)[1]

-

Electrophile: Aryl Bromide (1.0 equiv)[1]

-

Photocatalyst:

(1 mol%)[1] -

Cross-Catalyst:

(5 mol%) + dtbbpy (5 mol%)[1] -

Base:

(2.0 equiv)[1] -

Solvent: DMF or DMSO (degassed)[1]

-

Light Source: Blue LED (450 nm)[1]

Workflow:

-

Catalyst Prep: In a glovebox or under

, mix the Ni source and ligand in the solvent and stir for 10 mins to form the active complex. -

Assembly: Add the Aryl Bromide, Difluoro acid, Photocatalyst, and Base to the reaction vial.

-

Degassing: Sparge with nitrogen for 15 minutes (oxygen quenches the excited Ir state).

-

Irradiation: Seal the vial and irradiate with Blue LEDs with vigorous stirring. A fan is recommended to keep the reaction near RT.

-

Timeline: Reaction typically completes in 12–24 hours.

-

Purification: Filter through a celite plug to remove metal salts. Dilute with water and extract with ether/EtOAc. Purify via flash chromatography.

Key Reference: This protocol is adapted from the general methodologies established by MacMillan et al. for

Troubleshooting & Expert Tips

| Issue | Root Cause | Corrective Action |

| Low Yield in Amide Coupling | Acid is too stable (low pKa) or activated ester hydrolyzes.[1] | Switch to T3P (Propylphosphonic anhydride) or convert to Acid Chloride using oxalyl chloride/DMF (catalytic) before adding amine.[1] |

| Product Instability | Avoid aqueous acidic workups if the product is a ketone. For amides, they are generally stable. | |

| Purification Difficulties | Product is not UV active (if amine is aliphatic).[1] | Use ELSD (Evaporative Light Scattering Detector) or stain with PMA/Hanessian’s stain.[1] The |

| Solubility | THP ring is polar.[3] | If the product is too water-soluble, use DCM/iPrOH (3:1) for extraction or salt out the aqueous layer.[1] |

References

-

Decarboxylative Fluorination/Cross-Coupling

-

General Photoredox Protocols for Fluoroacids

-

T3P Coupling Reagent Utility

-

Compound Data (PubChem)

Sources

- 1. Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-, ammonium salt (1:1) | C6H4F9NO6 | CID 154735201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 2,2-difluoro-2-(oxan-4-yl)acetic acid (C7H10F2O3) [pubchemlite.lcsb.uni.lu]

Scale-up synthesis of 2,2-Difluoro-2-(oxan-4-yl)acetic acid

Application Note & Protocol

Topic: A Robust and Scalable Synthesis of 2,2-Difluoro-2-(oxan-4-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,2-Difluoro-2-(oxan-4-yl)acetic acid is a valuable building block in medicinal chemistry, incorporating the bioisosterically significant difluoroacetic acid motif with a saturated heterocyclic oxane ring. This combination can enhance metabolic stability, modulate physicochemical properties, and provide a key vector for molecular scaffolding. This document provides a comprehensive, in-depth guide for the multi-gram scale synthesis of this compound. We present a robust, four-step synthetic pathway commencing with a zinc-mediated Reformatsky reaction, followed by dehydration, catalytic hydrogenation, and final saponification. The causality behind critical experimental choices, detailed step-by-step protocols, safety considerations, and characterization data are thoroughly discussed to ensure reliable and scalable production.

Introduction and Synthetic Strategy

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design. The difluoromethyl group (CF₂) is particularly noteworthy as a bioisostere for hydroxyl, thiol, or carbonyl groups, capable of altering lipophilicity, pKa, and metabolic stability. The target molecule, 2,2-Difluoro-2-(oxan-4-yl)acetic acid, couples this critical functional group with an oxane (tetrahydropyran) ring, a prevalent scaffold in numerous bioactive compounds.

Directly forging the C-C bond between the difluoroacetate unit and the C4 position of the oxane ring is synthetically challenging. Therefore, a more practical and scalable approach is warranted. This guide details a four-step synthesis that leverages well-established, high-yielding transformations suitable for scale-up.

The chosen strategy is as follows:

-

Reformatsky Reaction: Formation of a tertiary alcohol by reacting oxan-4-one with the zinc enolate of ethyl bromodifluoroacetate. The Reformatsky reaction is chosen for its operational simplicity and tolerance of ester functionalities, which is not the case with more reactive organometallics like Grignard reagents.[1][2]

-

Dehydration: Elimination of the tertiary hydroxyl group using a dehydrating agent to introduce an endocyclic double bond.

-

Catalytic Hydrogenation: Stereospecific reduction of the double bond to yield the saturated oxane ring.

-

Saponification: Hydrolysis of the ethyl ester to afford the final carboxylic acid product.

// Nodes A [label="Oxan-4-one\n+ Ethyl Bromodifluoroacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ethyl 2,2-difluoro-2-\n(4-hydroxyoxan-4-yl)acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ethyl 2,2-difluoro-2-\n(3,6-dihydro-2H-pyran-4-yl)acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Ethyl 2,2-difluoro-2-\n(oxan-4-yl)acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="2,2-Difluoro-2-(oxan-4-yl)acetic acid\n(Final Product)", fillcolor="#FFFFFF", fontcolor="#34A853", color="#34A853"];

// Edges with labels A -> B [label=" Step 1: Reformatsky Rxn\n (Zn, THF)", fontcolor="#4285F4", color="#4285F4"]; B -> C [label=" Step 2: Dehydration\n (POCl₃, Pyridine)", fontcolor="#4285F4", color="#4285F4"]; C -> D [label=" Step 3: Hydrogenation\n (H₂, Pd/C)", fontcolor="#4285F4", color="#4285F4"]; D -> E [label=" Step 4: Saponification\n (LiOH, then H⁺)", fontcolor="#4285F4", color="#4285F4"]; } } Caption: Overall 4-step synthetic pathway for 2,2-Difluoro-2-(oxan-4-yl)acetic acid.

Safety Precautions

Before proceeding, a thorough risk assessment is mandatory. Key hazards are summarized below.

| Reagent | CAS No. | Key Hazards | Handling Precautions |

| Ethyl Bromodifluoroacetate | 667-27-6 | Flammable liquid, fatal if swallowed, in contact with skin or if inhaled, causes severe skin burns and eye damage. Lachrymator. | Work exclusively in a certified chemical fume hood. Wear flame-retardant lab coat, chemical splash goggles, face shield, and heavy-duty nitrile or butyl rubber gloves.[3] Ground all equipment to prevent static discharge.[4] |

| Zinc Dust | 7440-66-6 | Flammable solid, may spontaneously ignite in air. | Handle under an inert atmosphere (N₂ or Ar). Avoid contact with water and moisture. |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Toxic, causes severe skin burns and eye damage, reacts violently with water. | Handle in a chemical fume hood with appropriate personal protective equipment (PPE). Add dropwise to cooled solutions. |

| Palladium on Carbon (Pd/C) | 7440-05-3 | Pyrophoric when dry or spent. | Do not allow the catalyst to dry. Handle as a wet paste. Filter under a nitrogen blanket. |

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate

This step utilizes the Reformatsky reaction, where zinc metal inserts into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc reagent.[2] This reagent then adds to the carbonyl of oxan-4-one.

Materials and Equipment

-

Three-neck round-bottom flask (2 L) equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a nitrogen inlet.

-

Zinc dust (<10 micron, activated)

-

Iodine (catalytic)

-

Oxan-4-one

-

Ethyl bromodifluoroacetate

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Hydrochloric acid (2 M)

-

Ethyl acetate, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol (100 g Scale)

-

Zinc Activation: To the 2 L flask under a nitrogen atmosphere, add zinc dust (78.5 g, 1.2 mol, 1.5 equiv). Add anhydrous THF (500 mL) and a single crystal of iodine. Stir the mixture until the brown color of the iodine disappears. This process removes the passivating zinc oxide layer, which is crucial for initiating the reaction.[5]

-

Reaction Initiation: Add approximately 10% of the ethyl bromodifluoroacetate (16.2 mL, 0.12 mol) to the activated zinc suspension. The mixture may need gentle warming to initiate the reaction, which is indicated by a gentle reflux and the formation of a gray, cloudy suspension.

-

Reagent Addition: In the dropping funnel, prepare a solution of oxan-4-one (80.0 g, 0.8 mol, 1.0 equiv) and the remaining ethyl bromodifluoroacetate (146.2 mL, 1.08 mol, 1.35 equiv) in anhydrous THF (400 mL).

-

Reaction Execution: Once the reaction has initiated, add the solution from the dropping funnel dropwise to the flask at a rate that maintains a gentle reflux. The exothermicity of the reaction must be carefully controlled. If the reflux becomes too vigorous, slow the addition rate and apply external cooling with a water bath. Total addition time should be approximately 2-3 hours.

-

Reaction Completion: After the addition is complete, stir the reaction mixture at reflux for an additional 1 hour to ensure full consumption of the starting material. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (500 mL), followed by 2 M HCl (250 mL) until all zinc salts have dissolved.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 400 mL). Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil. The product can often be used in the next step without further purification.

-

Expected Yield: ~85-95%

-

Characterization: The product can be confirmed by ¹H NMR, which should show the disappearance of the ketone proton signals and the appearance of a singlet for the tertiary alcohol proton.

Step 2: Dehydration to Ethyl 2,2-difluoro-2-(3,6-dihydro-2H-pyran-4-yl)acetate

The tertiary alcohol is eliminated to form an alkene. A common and effective method for this transformation on a large scale is the use of phosphorus oxychloride in pyridine. Pyridine acts as both the solvent and the base to neutralize the HCl generated.

Materials and Equipment

-

Three-neck round-bottom flask (2 L) with mechanical stirrer, dropping funnel, and nitrogen inlet.

-

Crude Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate

-

Anhydrous Pyridine

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

Protocol

-

Reaction Setup: Dissolve the crude alcohol from Step 1 (assuming ~170 g, 0.76 mol) in anhydrous pyridine (800 mL) in the 2 L flask. Cool the solution to 0 °C in an ice-salt bath.

-

Reagent Addition: Add phosphorus oxychloride (85 mL, 0.91 mol, 1.2 equiv) dropwise via the dropping funnel over 1.5 hours, ensuring the internal temperature does not exceed 5 °C. A thick precipitate will form.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80 °C for 4 hours.

-

Work-up: Cool the reaction mixture back to 0 °C. Very slowly and cautiously, quench the reaction by adding ice-cold water (500 mL). This step is highly exothermic.

-

Extraction and Purification: Extract the mixture with DCM (3 x 500 mL). Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), water, and saturated NaHCO₃ solution. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography to yield a clear oil.

-

Expected Yield: ~70-80%

Step 3: Catalytic Hydrogenation to Ethyl 2,2-difluoro-2-(oxan-4-yl)acetate

The double bond is reduced using catalytic hydrogenation. This method is highly efficient and clean, typically providing the saturated product in high yield.

Materials and Equipment

-

Parr hydrogenator or similar high-pressure reaction vessel.

-

Ethyl 2,2-difluoro-2-(3,6-dihydro-2H-pyran-4-yl)acetate

-

Palladium on carbon (10% Pd/C, 50% wet)

-

Ethanol (EtOH) or Ethyl Acetate

-

Celite®

Protocol

-

Vessel Charging: In the hydrogenation vessel, dissolve the alkene from Step 2 (e.g., 120 g, 0.58 mol) in ethanol (600 mL).

-

Catalyst Addition: Under a stream of nitrogen, carefully add the 10% Pd/C catalyst (6.0 g, 5 wt%). Caution: The catalyst is pyrophoric and must not be allowed to dry.

-

Hydrogenation: Seal the vessel, purge several times with nitrogen, and then purge with hydrogen. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

-

Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry and should be quenched carefully with water.

-

Purification: Rinse the filter pad with additional ethanol. Combine the filtrates and concentrate under reduced pressure to give the product as a clear oil. This product is usually of high purity and can be used directly in the next step.

-

Expected Yield: >95%

Step 4: Saponification to 2,2-Difluoro-2-(oxan-4-yl)acetic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid using a base like lithium hydroxide, followed by an acidic workup.

Materials and Equipment

-

Round-bottom flask (2 L)

-

Ethyl 2,2-difluoro-2-(oxan-4-yl)acetate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF) / Water

-

Hydrochloric acid (3 M)

-

Ethyl Acetate

Protocol

-

Reaction Setup: Dissolve the ester from Step 3 (e.g., 120 g, 0.58 mol) in a mixture of THF (600 mL) and water (300 mL).

-

Hydrolysis: Add lithium hydroxide monohydrate (36.5 g, 0.87 mol, 1.5 equiv) to the solution. Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the THF. Cool the remaining aqueous solution to 0 °C and acidify to pH 1-2 by the slow addition of 3 M HCl.

-

Extraction: Extract the acidic aqueous layer with ethyl acetate (3 x 400 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a white crystalline solid.

-

Expected Yield: ~90-98%

// Nodes for the workflow Start [label="Start:\nActivate Zinc", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AddReagents [label="Combine Oxan-4-one and\nEt-Bromodifluoroacetate in THF", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiate [label="Initiate Reaction\nwith small aliquot of haloester", fillcolor="#FBBC05", fontcolor="#202124"]; MainReaction [label="Dropwise Addition\n(Maintain Reflux)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Completion [label="Stir at Reflux (1h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Cool to 0°C\nQuench with aq. NH₄Cl / HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Extract with Ethyl Acetate\nDry and Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Crude Product:\nEthyl 2,2-difluoro-2-\n(4-hydroxyoxan-4-yl)acetate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Initiate [color="#5F6368"]; AddReagents -> MainReaction [color="#5F6368"]; Initiate -> MainReaction [color="#5F6368"]; MainReaction -> Completion [color="#5F6368"]; Completion -> Quench [color="#5F6368"]; Quench -> Extract [color="#5F6368"]; Extract -> End [color="#5F6368"]; } } Caption: Experimental workflow for the Step 1 Reformatsky reaction.

Summary and Conclusion

This application note details a reliable and scalable four-step synthesis for producing 2,2-Difluoro-2-(oxan-4-yl)acetic acid on a multi-gram scale. By employing well-understood and robust chemical transformations—the Reformatsky reaction, classical dehydration, catalytic hydrogenation, and saponification—this protocol provides a clear pathway for researchers and drug development professionals to access this important fluorinated building block. The detailed procedural steps, coupled with explanations for critical process parameters and safety considerations, are designed to facilitate successful implementation and further process optimization.

References

-

Synquest Labs. Ethyl bromodifluoroacetate Safety Data Sheet.

-

Fisher Scientific. (2021). Ethyl bromodifluoroacetate SAFETY DATA SHEET.

-

Pfaltz & Bauer. Ethyl bromodifluoroacetate 98% SAFETY DATA SHEET.

-

ChemicalBook. Difluoroacetic acid synthesis.

-

Thermo Fisher Scientific. (2021). Ethyl bromodifluoroacetate SAFETY DATA SHEET.

-

Sigma-Aldrich. (2025). Ethyl bromodifluoroacetate SAFETY DATA SHEET.

-

Coe, P. L., & Sellars, A. (2013). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 9, 1075–1111.

-

Lin, M., & Li, Z. (2011). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry, 9(19), 6643-6645.

-

Solvay S.A. (2015). Process for the preparation of difluoroacetic acid. US Patent US8933268B2.

-

Crawford, J. W. C., & Wallsgrove, E. R. (1950). Production of fluoroacetic acids. US Patent US2506068A.

-

Ameduri, B., & Boutevin, B. (2015). Method for preparing difluoroacetic acid. US Patent US9120740B2.

-

PubChem. Trifluoroacetic acid. National Center for Biotechnology Information.

-

TCI Chemicals. Fluorination Reagents, Fluorinated Building Blocks.

-

Wikipedia. Difluoroacetic acid.

-

Organic Chemistry Portal. Reformatsky Reaction.

-

PubChem. Fluoroacetic acid. National Center for Biotechnology Information.

-

Wikipedia. Reformatsky reaction.

-

Thermo Fisher Scientific. Reformatsky Reaction.

-

Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives.

-

PubChem. 2,2-difluoro-2-(oxan-4-yl)acetic acid. National Center for Biotechnology Information.

Sources

Application Note: Safety Profiling and Handling Protocols for 2,2-Difluoro-2-(oxan-4-yl)acetic acid

Executive Summary

2,2-Difluoro-2-(oxan-4-yl)acetic acid (CAS: 1048963-34-3), also known as Difluoro(tetrahydro-2H-pyran-4-yl)acetic acid, is a specialized fluorinated building block used in medicinal chemistry to introduce metabolically stable, lipophilic motifs into drug candidates.[1]

Critical Safety Notice: As a specialized intermediate, specific in vivo toxicological data (e.g., LD50, Ames) is currently unavailable in the public domain. Therefore, safety protocols must be derived via read-across methodology from structurally related alpha,alpha-difluoro acids (e.g., Difluoroacetic acid).[1]

Core Hazard: The compound is a strong acid (predicted pKa ~1.5–2.0) and must be treated as Corrosive (Skin Corr.[2] 1B) . There is a theoretical risk of nephrotoxicity upon systemic exposure due to potential metabolic release of inorganic fluoride or difluoroacetate residues.[3]

Part 1: Physicochemical & Hazard Identification

Chemical Identity & Properties

| Property | Data | Note |

| IUPAC Name | 2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)acetic acid | |

| CAS Number | 1048963-34-3 | Primary identifier |

| Formula | C7H10F2O3 | |

| M.W. | 180.15 g/mol | |

| Appearance | White to off-white solid / Low-melting solid | Hygroscopic nature likely |

| Predicted pKa | 1.3 – 1.8 | Significantly more acidic than acetic acid (4.[1][4][5]76) due to α-fluorines |

| Solubility | Soluble in DMSO, Methanol, DCM |

GHS Hazard Classification (Derived)

Based on the functional group analysis (α,α-difluoro carboxylic acid):

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage (Category 1B).

-

H302: Harmful if swallowed (Predicted based on DFA toxicity).

-

H335: May cause respiratory irritation.

Toxicological Read-Across (Mechanism of Toxicity)

Since specific data is absent, we apply Structure-Activity Relationship (SAR) logic:

-

Local Corrosivity: The electron-withdrawing effect of the two fluorine atoms stabilizes the carboxylate anion, increasing acidity. Direct contact causes immediate protein denaturation and necrosis.

-

Systemic Nephrotoxicity (Risk): Structurally similar Difluoroacetic acid (DFA) has been linked to nephrotoxicity in rats.[9] If the molecule undergoes metabolic cleavage releasing DFA or inorganic fluoride, renal proximal tubular damage is a potential outcome.[9]

-

Metabolic Stability: The tetrahydropyran (oxan) ring is generally robust, often used to improve metabolic stability. However, the C-F bond stability is critical; if metabolized, it does not form toxic fluoroacetate (which requires a monofluoro group), but the difluoro-metabolites can still perturb pyruvate handling.[1]

Part 2: Safe Handling & Storage Protocols

Engineering Controls

-

Primary: All handling must occur within a certified Chemical Fume Hood .

-

Secondary: Local exhaust ventilation is required if heating the compound (e.g., reflux).

-

Glassware: Use borosilicate glass. Avoid metal spatulas if moisture is present (corrosion risk).

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Hands | Silver Shield / 4H (Laminate) or Double Nitrile (min 0.11mm) | Fluorinated acids can permeate standard latex rapidly.[1] |

| Eyes | Chemical Splash Goggles + Face Shield | Risk of irreversible corneal damage from acidic vapors/dust. |

| Body | Lab coat (buttoned) + Chemical Apron | Prevent fabric penetration. |

| Respiratory | NIOSH N95 (if solid) or ABEK1 (if in solution/heated) | Only if fume hood is compromised (Emergency).[1] |

Storage & Stability[1]

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Nitrogen/Argon). The compound is likely hygroscopic ; moisture absorption increases corrosivity.

-

Incompatibilities: Strong bases, oxidizing agents, active metals (Li, Na, Mg).[1]

Part 3: Experimental Protocols

Protocol A: Safe Synthesis Integration & Quenching

Objective: To safely utilize the reagent in an amidation or esterification reaction and neutralize residues.

Materials:

Workflow:

-

Preparation: Weigh the acid in a fume hood. If the solid is clumpy (hygroscopic), do not crush vigorously to avoid dust generation.[1]

-

Reaction: Add the acid to the reaction vessel before adding coupling agents (e.g., HATU, EDC).

-

Quenching (Critical Step):

-

Caution: Direct addition of base releases

gas rapidly due to the high acidity. -

Cool the reaction mixture to 0°C.

-

Add Sat.

dropwise with vigorous stirring. -

Monitor pH until neutral (pH 7).

-

-

Disposal: The aqueous layer contains difluoroacetate salts. Do not mix with acid waste (potential HF-like vapor generation, though less likely than with reactive fluorides).[1] Dispose of as Halogenated Organic Waste .

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Since specific toxicity data is missing, this protocol enables the user to determine the

1. Cell Seeding:

-

Seed target cells (e.g., HEK293 or HepG2) in 96-well plates at 5,000–10,000 cells/well.[1]

-

Incubate for 24h at 37°C, 5%

.

2. Compound Preparation:

-

Stock Solution: Dissolve 2,2-Difluoro-2-(oxan-4-yl)acetic acid in 100% DMSO to 100 mM.

-

Note: Verify pH of the media after addition. The strong acidity may shift media pH (yellowing phenol red) at high concentrations, causing false toxicity. Buffer with HEPES (25mM) if necessary.

3. Treatment:

-

Prepare serial dilutions (e.g., 0.1 µM to 100 µM).

-

Treat cells for 48h.

4. Readout:

-

Add MTT reagent (0.5 mg/mL). Incubate 4h.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

5. Data Validity Check:

-

If

< 10 µM, verify if the effect is due to pH shift (check media color) or true cytotoxicity.[1]

Part 4: Visualization of Safety Logic

Figure 1: Safety Assessment & Handling Workflow

This flowchart guides the researcher from procurement to disposal, emphasizing the "Unknown Toxicity" decision path.

Caption: Figure 1. Decision logic for handling fluorinated intermediates with limited specific toxicity data.

Figure 2: Structural Reactivity & Hazard Logic

This diagram explains why the compound is hazardous based on its chemical structure.

Caption: Figure 2. Structural Activity Relationship (SAR) mapping chemical features to specific safety hazards.

References

-

Hoffman, B. M., et al. (2002).[9] "Nephrotoxicity of Chlorofluoroacetic Acid in Rats." Toxicological Sciences, 70(2), 294–301.[1] (Provides read-across data for difluoroacetic acid nephrotoxicity). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). C&L Inventory: Difluoroacetic acid. (Used for hazard classification read-across).[1] Retrieved from [Link][1]

-

PubChem. (2023). Compound Summary: 2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)acetic acid.[1] Retrieved from [Link]

Sources

- 1. ECHA CHEM [chem.echa.europa.eu]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Nephrotoxicity of mercapturic acids of three structurally related 2,2-difluoroethylenes in the rat. Indications for different bioactivation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,2-Difluoro-2-(oxan-4-yl)acetic acid | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. chemical-label.com [chemical-label.com]

- 9. academic.oup.com [academic.oup.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2-Difluoro-2-(oxan-4-yl)acetic acid

Welcome to the technical support center for the purification of 2,2-Difluoro-2-(oxan-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this polar, fluorinated carboxylic acid.

Introduction

2,2-Difluoro-2-(oxan-4-yl)acetic acid is a valuable building block in medicinal chemistry, often utilized for the synthesis of novel therapeutic agents. Its unique structure, featuring a difluoroacetic acid moiety attached to a tetrahydropyran ring, imparts specific physicochemical properties that can present challenges during purification. This guide provides a structured approach to overcoming these challenges, focusing on the principles behind the recommended techniques to empower you to optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 2,2-Difluoro-2-(oxan-4-yl)acetic acid?

The two most common and effective purification techniques for this compound are recrystallization and flash column chromatography. For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be employed. The choice of method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

Q2: What are the key physical properties of 2,2-Difluoro-2-(oxan-4-yl)acetic acid that I should be aware of during purification?

Understanding the fundamental properties of your compound is crucial for developing a successful purification strategy.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀F₂O₃ | [1] |

| Molecular Weight | 180.15 g/mol | [1] |

| Appearance | Typically a white to off-white solid | Inferred |

| Polarity | High, due to the carboxylic acid and ether functionalities | Inferred |

| Acidity | Acidic, due to the carboxylic acid group | Inferred |

Troubleshooting Guide: Recrystallization

Recrystallization is often the first choice for purification, especially for larger quantities, as it can be highly effective at removing minor impurities.[2][3]

Q3: I'm struggling to find a suitable solvent for recrystallization. What are some good starting points?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2] Given the polar nature of 2,2-Difluoro-2-(oxan-4-yl)acetic acid, consider the following solvent systems. It is recommended to test these on a small scale first.

| Solvent System | Rationale |

| Water | The high polarity of water may make it a suitable solvent, especially for removing non-polar impurities. |

| Ethyl acetate / Hexanes | Dissolve the compound in a minimum amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. |

| Isopropanol / Water | Similar to the ethyl acetate/hexanes system, this protic/polar aprotic mixture can be effective. |

| Toluene | While less polar, heating may provide sufficient solubility, and it can be effective at excluding more polar impurities upon cooling. |

| Dilute Acetic Acid | For acidic compounds, recrystallization from a non-volatile acid like acetic acid can sometimes be effective, followed by washing the crystals with a more volatile solvent to aid in drying.[4] |

Q4: My compound is "oiling out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in that solvent system or if the cooling is too rapid.

-

Solution 1: Reduce the cooling rate. Allow the flask to cool slowly to room temperature before placing it in an ice bath.

-

Solution 2: Use a more dilute solution. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

-

Solution 3: Change the solvent system. The initial solvent may be too good of a solvent. Try a solvent system in which the compound is less soluble.

Q5: No crystals are forming even after the solution has cooled. What are the next steps?

-

Induce crystallization:

-

Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.

-

Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth.

-

-

Increase concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is a powerful technique for separating compounds with different polarities. Due to the high polarity of 2,2-Difluoro-2-(oxan-4-yl)acetic acid, special considerations are necessary.

Q6: My compound is streaking badly on the TLC plate and I expect it will do the same on a column. How can I get clean separation?

Streaking of acidic compounds on silica gel is common due to interactions with the stationary phase.

-

Solution: Add an acidic modifier to your mobile phase. Including a small amount (0.5-2%) of acetic acid or formic acid in your eluent will protonate your carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks.[5] Always perform a TLC analysis with the modified solvent system to confirm improved separation before running the column.

Q7: My compound won't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

This indicates that a more polar mobile phase is required.

-

Solution 1: Introduce a more polar solvent. A common solvent system for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 2-5%) and gradually increase it.[6] Remember to add your acidic modifier to this system as well.

-

Solution 2: Consider reversed-phase chromatography. If your compound is still too polar for normal-phase silica, reversed-phase chromatography (using a C18-functionalized silica) may be a better option. In this case, you would use a polar mobile phase (like water and acetonitrile or methanol) and your compound would elute later than non-polar impurities.

Q8: I suspect my compound is decomposing on the silica gel. How can I confirm this and what are my alternatives?

The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

-

Confirmation: Spot your compound on a TLC plate and let it sit for 30-60 minutes. Then, elute the plate and check for the appearance of new spots. This can indicate on-plate decomposition.

-

Solution 1: Deactivate the silica gel. You can pre-treat your silica gel by flushing the packed column with a solvent system containing a small amount of a base like triethylamine (1-2%), followed by flushing with your neutral mobile phase before loading your compound. However, for an acidic compound, this may not be ideal. A better approach for acids is to ensure the mobile phase is acidified.

-

Solution 2: Use an alternative stationary phase. Consider using a less acidic stationary phase like alumina (neutral or basic) or switching to reversed-phase flash chromatography.

Workflow for Flash Chromatography Troubleshooting

Caption: Decision workflow for optimizing flash chromatography conditions.

Troubleshooting Guide: Preparative HPLC

For achieving the highest purity, reversed-phase preparative HPLC is the method of choice.

Q9: What are the recommended starting conditions for preparative HPLC purification?

-

Column: A C18 stationary phase is the most common choice for reversed-phase chromatography.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

-

Mobile Phase A: Water + 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid or 0.1% TFA

-

-

Modifier: The acidic modifier is crucial for good peak shape. Formic acid is often preferred as it is more easily removed during solvent evaporation compared to TFA. Difluoroacetic acid itself has been shown to be an effective mobile phase modifier for LC-MS analysis of small molecules, providing good peak shapes.[7]

Q10: My recovery from preparative HPLC is low. What could be the cause?

-

Poor Solubility: Ensure your crude sample is fully dissolved before injection. You may need to dissolve it in a solvent with a higher organic content or a small amount of DMSO.

-

Irreversible Binding: While less common on modern columns, some very "sticky" compounds can bind irreversibly. Ensure your mobile phase is adequately eluting all components.

-

Compound Instability: The acidic conditions of the mobile phase could potentially cause degradation over long run times. Try to minimize the time the compound spends in the acidic mobile phase.

Purity Assessment

Q11: How should I assess the purity of my final product?

A combination of methods should be used to confirm the purity and identity of your 2,2-Difluoro-2-(oxan-4-yl)acetic acid:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure and identify any proton- or carbon-containing impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This will provide the mass of your compound and can be used to assess purity by integrating the peak area of your product versus impurities.

-

Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

This guide provides a comprehensive framework for troubleshooting the purification of 2,2-Difluoro-2-(oxan-4-yl)acetic acid. By understanding the principles behind each technique and systematically addressing the challenges, you can achieve your desired purity with greater efficiency and success.

References

-

Organic Syntheses Procedure. (n.d.). Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes via Desilylative Defluorination of (1-Aryl)-2,2,2-Trifluoroethyl-Silanes. Retrieved from [Link]

-

RSC Education. (n.d.). Purifying by recrystallisation. Retrieved from [Link]

-

Organic Syntheses Procedure. (2005). Preparation of 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, and the oxidation of geraniol to geranial. Org. Synth. 2005, 82, 80. Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

-

Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

-

Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

-

King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

-

University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

-

PubChem. (n.d.). 2,2-difluoro-2-(oxan-4-yl)acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.

-

Waters. (n.d.). Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. Retrieved from [Link]

Sources

- 1. PubChemLite - 2,2-difluoro-2-(oxan-4-yl)acetic acid (C7H10F2O3) [pubchemlite.lcsb.uni.lu]

- 2. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 6. sorbtech.com [sorbtech.com]

- 7. waters.com [waters.com]

Stability and degradation of 2,2-Difluoro-2-(oxan-4-yl)acetic acid under different conditions

Status: Operational Ticket ID: TCH-DFA-OX4 Subject: Stability Profile, Degradation Pathways, and Troubleshooting Guide CAS Registry Number: 1132663-67-2 (Generic analog reference)

Executive Technical Summary

2,2-Difluoro-2-(oxan-4-yl)acetic acid is a specialized fluorinated building block used primarily in medicinal chemistry to introduce lipophilic, metabolically stable spacers. Its chemical behavior is dominated by two competing functional motifs:

-

The

-Difluoro Carboxylic Acid: The electron-withdrawing fluorine atoms significantly increase acidity (pKa -

The Oxanyl (Tetrahydropyran) Ring: While generally robust, this ether linkage introduces susceptibility to oxidative degradation and specific Lewis acid-mediated cleavage.

This guide addresses the three most common failure modes: hygroscopic degradation , thermal decarboxylation , and amide coupling stalling .

Storage & Physical Stability

Q: My solid sample has turned into a sticky gum or oil. Is it degraded?

A: Likely no , but it is compromised by moisture.

-

Diagnosis:

-difluoro acids are highly hygroscopic due to their low pKa. They readily absorb atmospheric water, forming hydrates or simply dissolving in absorbed moisture. -

Risk: Water acts as a nucleophile in subsequent activation steps, quenching coupling reagents (e.g., HATU, EDC) and lowering yields.

-

Recovery Protocol:

-

Dissolve the gum in chemically dry Dichloromethane (DCM).

-

Add anhydrous

and stir for 15 minutes. -

Filter and concentrate in vacuo.

-

Critical Step: Azeotrope with toluene (

) on a rotavap to remove trace water. -

Store in a desiccator at 4°C.

-

Q: Can I store this compound in methanol or ethanol?

A: Avoid long-term storage in alcohols.

-

Reasoning: The electron-withdrawing effect of the